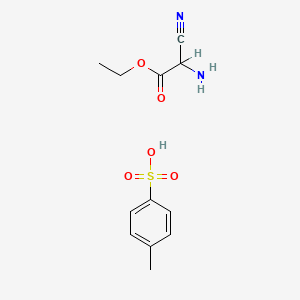

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Description

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate (CAS 37842-58-3) is a sulfonate salt derived from ethyl 2-amino-2-cyanoacetate and 4-methylbenzenesulfonic acid. Its molecular formula is C₁₂H₁₆N₂O₅S, with a molecular weight of 300.33 g/mol . The compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocycles like imidazoles (e.g., 5-aminoimidazole-4-carboxamide, AICA) . Its ionic nature enhances solubility in polar solvents and improves crystallinity, facilitating purification during synthesis .

Propriétés

IUPAC Name |

ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H8N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-9-5(8)4(7)3-6/h2-5H,1H3,(H,8,9,10);4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPUEWDLGXTFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302293 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethyl 3-nitriloalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37842-58-3 | |

| Record name | 37842-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethyl 3-nitriloalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-2-cyanoacetate; 4-methylbenzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate typically involves the reaction of ethyl cyanoacetate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Condensation: Reagents such as aldehydes, ketones, and acids are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate serves as a building block in the synthesis of complex organic molecules. Its structural characteristics allow chemists to use it as an intermediate in various reactions, including the formation of heterocycles and other biologically active compounds.

Biological Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions . The presence of the amino and cyano groups enables it to form hydrogen bonds and interact with various biomolecules, facilitating investigations into biochemical pathways and molecular interactions .

Pharmaceutical Development

The compound acts as a precursor for developing pharmaceutical agents. Its derivatives have been explored for potential therapeutic applications, particularly in drug design aimed at targeting specific biological pathways or receptor sites .

Industrial Applications

In the industrial sector, this compound is used in the production of dyes , pigments , and other chemicals. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability under various conditions.

Case Study 1: Drug Development

Research has demonstrated that derivatives of Ethyl 2-amino-2-cyanoacetate can be synthesized to create new pharmacological agents targeting specific receptors in the central nervous system. For example, modifications to the compound have led to promising results in developing analgesics with reduced side effects .

Case Study 2: Enzyme Interaction Studies

A study focusing on enzyme-ligand interactions utilized Ethyl 2-amino-2-cyanoacetate as a probe to understand binding affinities and kinetics. The findings revealed significant insights into enzyme mechanisms, influencing further research into enzyme inhibitors for therapeutic purposes .

Mécanisme D'action

The mechanism of action of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound can also participate in various biochemical pathways, leading to the formation of biologically active molecules .

Comparaison Avec Des Composés Similaires

Ethyl 2-Amino-2-cyanoacetate (Free Base)

- CAS : 32683-02-6

- Molecular Weight : 128.13 g/mol

- Key Differences :

- Lacks the 4-methylbenzenesulfonate counterion, reducing molecular weight by ~57%.

- Lower polar surface area (TPSA = 76.1 ) compared to the sulfonate salt, implying reduced aqueous solubility .

- Reactivity: The free base is more reactive in nucleophilic reactions (e.g., coupling with formamidine to form imidazoles) but may require stabilization via salt formation for practical use .

Methyl 2-Cyano Acetate Derivatives

- Application: Preferred for reactions requiring rapid amidation or hydrolysis.

Sulfonate Esters vs. Sulfonate Salts

- Example : (E)-2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate

- Structural Difference : Contains a sulfonate ester bond (C–O–S) instead of an ionic sulfonate group (C–SO₃⁻).

- Properties :

- Lipophilicity : Higher than the ionic salt, favoring membrane permeability in biological applications.

- Synthetic Utility : Used as a leaving group or protecting group in nucleophilic substitutions .

Phenyl-Substituted Ethyl Esters

- Example: Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2) Similarity Score: 0.79 (structural similarity to target compound) . Key Contrast: The phenyl group introduces steric hindrance and electronic effects, reducing nucleophilic reactivity at the acetate backbone compared to the amino-cyano substituents in the target compound .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Ethyl 2-Amino-2-cyanoacetate Derivatives

Activité Biologique

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a compound with significant biological activity, primarily attributed to its structural features, which include an amino group, a cyano group, and a sulfonate group. This article delves into the biological properties, synthesis methods, and potential applications of this compound, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₁₆N₂O₅S

- Molecular Weight : 300.33 g/mol

- CAS Number : 37842-58-3

- Purity : Typically around 97% .

The compound's structure enhances its solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents .

- Chemotherapeutic Potential : The compound serves as an intermediate in synthesizing biologically active compounds, including potential chemotherapeutic agents. Its ability to form derivatives through various reactions positions it as a valuable building block in drug design .

- Mechanochemical Applications : Recent research highlights the use of mechanochemical methods for synthesizing compounds like ethyl 2-amino-2-cyanoacetate derivatives, emphasizing their eco-friendly nature and efficiency in producing active pharmaceutical ingredients (APIs) .

Synthesis Methods

This compound can be synthesized through various methods:

- Three-component Cascade Reactions : Involving the reaction of 2-alkenyl anilines with aldehydes and ethyl cyanoacetate in the presence of bases like DBU. This method is notable for its efficiency and minimal reagent usage .

- Solvent-free Reactions : These reactions enhance yield and reduce environmental impact by eliminating the need for solvents during synthesis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl cyanoacetate | Contains a cyano group | Basic structure without amino or sulfonate groups |

| Methyl 2-amino-2-cyanoacetate | Similar amino and cyano groups | Methyl instead of ethyl affects solubility |

| Benzyl 2-amino-2-cyanoacetate | Contains a benzyl group | Different aromatic system influences reactivity |

The presence of both an amino and a sulfonate group in this compound enhances its solubility and reactivity compared to other compounds lacking these functionalities .

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of ethyl 2-amino-2-cyanoacetate derivatives against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as antimicrobial agents .

- Synthesis of Chemotherapeutic Agents : Research focused on synthesizing N-(thiazol-2-yl) cyanoacetamide derivatives using ethyl 2-amino-2-cyanoacetate as a precursor. The resulting compounds showed promising activity against cancer cell lines, highlighting their potential in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

this compound is synthesized via reduction of ethyl 2-cyano-2-(hydroxyimino)acetate (18) using a spray-type fine bubble (FB) generator. Key steps include:

- Reduction : Catalytic hydrogenation or FB-assisted reduction to yield ethyl 2-amino-2-cyanoacetate (19).

- Sulfonation : Reaction with 4-methylbenzenesulfonic acid under controlled pH (8–9) to avoid ester hydrolysis.

Critical parameters include solvent choice (ethanol/water mixtures), temperature (30–50°C), and catalyst loading (e.g., sodium hydroxide for nucleophilic substitution). Yields drop below 40% if pH exceeds 9 due to competing hydrolysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray Crystallography : The SHELX suite (SHELXS/SHELXL) resolves hydrogen-bonding networks and confirms sulfonate group geometry. Twinning and high-resolution data require robust refinement protocols .

- NMR : and NMR identify the ester (-COOEt), cyano (-CN), and sulfonate (-SO) groups. NMR distinguishes the amino group’s electronic environment .

- LCMS/HPLC : Quantifies purity (>95%) and monitors reaction progress (retention time: ~1.01 min under SQD-FA05 conditions) .

Q. How is this compound utilized as a building block in multicomponent reactions?

The amino and cyano groups enable participation in:

- Cyclization Reactions : Forms imidazole derivatives (e.g., ethyl 5-amino-1H-imidazole-4-carboxylate) via coupling with formamidine (42% yield) .

- Nucleophilic Substitution : The sulfonate group acts as a leaving group in alkylation or arylation reactions .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound?

Disorder often occurs in the ethyl ester or sulfonate moieties. Mitigation strategies include:

Q. How do hydrogen-bonding patterns influence supramolecular assembly in this compound?

Graph set analysis (Etter’s formalism) reveals:

Q. How should researchers address contradictions in reported synthetic yields (e.g., 42% vs. <20%)?

Discrepancies arise from:

- Reactor Type : Batch reactors yield 42%, while flow systems face mass transfer limitations.

- Ammonia Delivery : FB generators improve gas-liquid mixing, enhancing amidation efficiency.

- Catalyst Deactivation : Sodium hydroxide degrades in prolonged reactions; replace with phase-transfer catalysts (e.g., TBAB) .

Q. What methodologies optimize the amidation of Ethyl 2-amino-2-cyanoacetate derivatives?

- Pressure Reactors : Perform at 0.3 MPa and 120°C to overcome kinetic barriers.

- Aqueous Ammonia : Use 28% NH in sealed vials (100°C, 3 hours) for uniform liquid-phase reactions.

- FB Technology : Enhances NH dissolution, reducing reaction time by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.